molecular formula C13H11ClN2O3S B6269372 2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 332156-25-9

2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6269372
CAS No.: 332156-25-9
M. Wt: 310.8
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Description

2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that features a chloro group, a nitrophenyl group, and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:

    Chlorination: The addition of a chloro group to the acetamide.

    Thioether Formation: The attachment of a thiophenylmethyl group to the acetamide.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration, chlorination, and thioether formation reactions, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Reduction: 2-amino-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-nitrophenyl)acetamide: Lacks the thiophenylmethyl group.

    N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide: Lacks the chloro group.

    2-chloro-N-(phenyl)-N-[(thiophen-2-yl)methyl]acetamide: Lacks the nitro group.

Uniqueness

2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in the similar compounds listed above.

Properties

CAS No.

332156-25-9

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.8

Purity

95

Origin of Product

United States

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